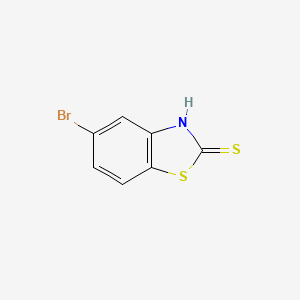

5-Bromo-2-mercaptobenzothiazole

Descripción

BenchChem offers high-quality 5-Bromo-2-mercaptobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-mercaptobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHQGCOLOHTELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402949 | |

| Record name | 5-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71216-20-1 | |

| Record name | 5-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-mercaptobenzothiazole chemical properties and structure

An In-Depth Technical Guide to 5-Bromo-2-mercaptobenzothiazole: Chemical Properties, Structure, and Applications

Introduction

5-Bromo-2-mercaptobenzothiazole is a halogenated derivative of 2-mercaptobenzothiazole (MBT), a bicyclic heterocyclic compound of significant industrial and pharmaceutical importance. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and experimental therapeutics. The introduction of a bromine atom at the 5-position of the benzothiazole ring modifies the electronic and lipophilic properties of the molecule, making 5-Bromo-2-mercaptobenzothiazole a valuable intermediate and building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Tautomerism

5-Bromo-2-mercaptobenzothiazole consists of a benzene ring fused to a thiazole ring, with a bromine atom substituted at position 5 and a mercapto group at position 2. A critical feature of this and related 2-mercaptobenzothiazoles is the existence of thiol-thione tautomerism. Spectroscopic evidence from the parent compound, 2-mercaptobenzothiazole, confirms that the molecule exists predominantly in the thione form (5-bromo-3H-1,3-benzothiazole-2-thione) in the solid state and in solution.[1] This is due to the greater thermodynamic stability of the thione tautomer.[1]

-

IUPAC Name: 5-bromo-3H-1,3-benzothiazole-2-thione[2]

-

SMILES: C1=CC2=C(C=C1Br)NC(=S)S2[2]

-

InChI Key: OKHQGCOLOHTELL-UHFFFAOYSA-N[2]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 246.15 g/mol | [3][5] |

| Appearance | Solid | [6] |

| Melting Point | Not reported | |

| Solubility | Insoluble in water; Soluble in many organic solvents (by analogy to parent compound).[1] | |

| Storage Temperature | -20°C | [3][5] |

Spectral Data

While experimentally recorded spectra for 5-Bromo-2-mercaptobenzothiazole are not widely published, its spectral characteristics can be predicted based on its structure and data from its parent compound, 2-mercaptobenzothiazole, and related halogenated analogs.

| Technique | Expected Characteristics |

| ¹H NMR | Three signals are expected in the aromatic region (approx. 7.0-8.0 ppm). The proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. A broad singlet corresponding to the N-H proton is also expected, typically at a higher chemical shift (>10 ppm). |

| ¹³C NMR | A total of seven carbon signals are expected. The most downfield signal would correspond to the thiocarbonyl carbon (C=S), likely appearing in the range of 180-200 ppm.[7] The remaining six signals would be in the aromatic region (approx. 110-140 ppm). |

| FT-IR (cm⁻¹) | Key vibrational bands would include N-H stretching (broad, ~3100-2800 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic system (~1600-1450 cm⁻¹), and a strong C=S stretching band (~1300-1200 cm⁻¹).[8][9] |

| Mass Spec. (EI) | The mass spectrum would show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 245 and 247. |

Experimental Protocols

Synthesis Protocol: From 2-Chloro-4-bromoaniline

An efficient and modern method for synthesizing substituted 2-mercaptobenzothiazoles involves the reaction of an o-haloaniline derivative with carbon disulfide, promoted by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10][11] This approach avoids the use of transition metals and often proceeds in high yield.

Reaction: 2-Chloro-4-bromoaniline + CS₂ → 5-Bromo-2-mercaptobenzothiazole

Materials:

-

2-Chloro-4-bromoaniline (1 equivalent)

-

Carbon Disulfide (CS₂) (2-3 equivalents)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 equivalents)

-

Toluene (anhydrous)

-

1N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-chloro-4-bromoaniline (1 equiv.) and anhydrous toluene.

-

Add DBU (2-3 equiv.) to the solution and stir for 5 minutes at room temperature.

-

Add carbon disulfide (2-3 equiv.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Acidify the mixture to pH ~2 by adding 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to obtain pure 5-Bromo-2-mercaptobenzothiazole.

Analytical Protocol: Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard for sensitive and selective quantification of small molecules like 5-Bromo-2-mercaptobenzothiazole in complex matrices. The following is a general protocol adaptable for research purposes.

Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

-

C18 Reverse-Phase HPLC column (e.g., 2.1 x 50 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

-

5-Bromo-2-mercaptobenzothiazole standard for calibration

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile). If analyzing from a biological matrix, a protein precipitation or solid-phase extraction (SPE) step may be required. Centrifuge to remove particulates.

-

Calibration Curve: Prepare a series of calibration standards of known concentrations of 5-Bromo-2-mercaptobenzothiazole in the analysis solvent.

-

LC Method:

-

Set column temperature (e.g., 40 °C).

-

Set autosampler temperature (e.g., 10 °C).

-

Set injection volume (e.g., 5 µL).

-

Run a gradient elution. Example: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. Adjust gradient as needed for optimal separation.

-

-

MS/MS Method (Positive Ion Mode):

-

Optimize ESI source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).

-

Perform a full scan to identify the precursor ion ([M+H]⁺ at m/z 246/248).

-

Perform a product ion scan to identify stable, high-intensity fragment ions.

-

Set up a Multiple Reaction Monitoring (MRM) method using at least two precursor-to-product ion transitions for quantification and confirmation.

-

-

Data Analysis: Integrate the peak areas from the MRM chromatograms for the calibration standards and samples. Plot the calibration curve and determine the concentration of 5-Bromo-2-mercaptobenzothiazole in the unknown samples.

Applications in Research and Drug Development

The benzothiazole ring is a key pharmacophore, and its derivatives, including 5-Bromo-2-mercaptobenzothiazole, are of high interest to medicinal chemists.

-

Enzyme Inhibition: 2-Mercaptobenzothiazole derivatives are known to be potent inhibitors of several enzymes, including monoamine oxidase, heat shock protein 90 (Hsp90), and c-Jun N-terminal kinases (JNK), which are targets in oncology and inflammatory diseases.[12]

-

Receptor Agonism: In one study, the 5-bromo derivative of a series of 2-mercaptobenzothiazole analogs was identified as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα agonists are used clinically as lipid-lowering agents.[13]

-

Anticancer and Antimicrobial Agents: The benzothiazole scaffold is central to the development of new anticancer and antimicrobial drugs. The 5-bromo substituent can enhance binding affinity or improve pharmacokinetic properties through halogen bonding and increased lipophilicity.[12]

-

Synthetic Intermediate: It serves as a crucial starting material for further chemical modifications. The thiol group is readily alkylated, and the aromatic ring can undergo further substitutions, allowing for the creation of diverse chemical libraries for drug screening.[6]

References

- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 2. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. 5-BROMO-2-MERCAPTOBENZOTHIAZOLE [myskinrecipes.com]

- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Mercaptobenzothiazole(149-30-4) IR Spectrum [chemicalbook.com]

- 10. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 12. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-mercaptobenzothiazole from 4-bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-mercaptobenzothiazole, a key intermediate in the development of various pharmacologically active agents. The synthesis commences from the readily available starting material, 4-bromoaniline, and proceeds via a high-temperature, high-pressure reaction with carbon disulfide and elemental sulfur. This document outlines the detailed experimental protocol, summarizes key quantitative data, and presents a logical workflow for this synthetic transformation.

Synthetic Pathway Overview

The synthesis of 5-Bromo-2-mercaptobenzothiazole from 4-bromoaniline is a one-pot reaction that involves the formation of a benzothiazole ring through the reaction of an aniline derivative with a source of carbon and sulfur. In this established method, carbon disulfide serves as the carbon source for the C2 position of the thiazole ring, and elemental sulfur acts as a facilitator for the cyclization and dehydrogenation process. The reaction is typically carried out at elevated temperatures and pressures to achieve a reasonable reaction rate and yield.

The overall reaction can be depicted as follows:

4-bromoaniline + Carbon Disulfide + Sulfur → 5-Bromo-2-mercaptobenzothiazole + Hydrogen Sulfide

Experimental Protocol

This protocol is adapted from established industrial methods for the synthesis of 2-mercaptobenzothiazoles from anilines.

2.1. Materials and Reagents

-

4-Bromoaniline (C₆H₆BrN)

-

Carbon Disulfide (CS₂)

-

Sulfur (S)

-

An inert solvent (e.g., Toluene or Xylene) - optional, for slurry preparation

-

Hydrochloric acid (HCl), for purification

-

Sodium hydroxide (NaOH), for purification

-

Ethanol, for recrystallization

2.2. Equipment

-

High-pressure autoclave reactor equipped with a stirrer, thermocouple, and pressure gauge

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

2.3. Procedure

-

Charging the Reactor: In a high-pressure autoclave, charge 4-bromoaniline, carbon disulfide, and elemental sulfur. A typical molar ratio is approximately 1:1.1:1.1 (4-bromoaniline:CS₂:S). For ease of handling, the reactants can be introduced as a slurry in a minimal amount of an inert solvent like toluene.

-

Reaction Conditions: Seal the autoclave and begin stirring. Heat the reaction mixture to a temperature in the range of 240-260 °C. The pressure inside the reactor will increase due to the vapor pressure of the reactants and the formation of hydrogen sulfide gas. The reaction is typically maintained at a pressure of 40-100 kg/cm ².

-

Reaction Time: Maintain the reaction at the target temperature and pressure for a period of 4 to 8 hours. The progress of the reaction can be monitored by withdrawing samples (if the reactor setup allows) and analyzing them by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure of hydrogen sulfide into a scrubber containing a sodium hydroxide solution.

-

Purification:

-

The crude product is discharged from the reactor. If a solvent was used, it is removed under reduced pressure.

-

The solid residue is then treated with a dilute solution of sodium hydroxide to dissolve the acidic 5-Bromo-2-mercaptobenzothiazole, forming its sodium salt.

-

The basic solution is filtered to remove any unreacted sulfur and insoluble byproducts.

-

The filtrate is then acidified with hydrochloric acid to a pH of approximately 4-5. This causes the precipitation of the purified 5-Bromo-2-mercaptobenzothiazole.

-

-

Final Product: The precipitated solid is collected by filtration, washed with water until the washings are neutral, and then dried under vacuum. For higher purity, the product can be recrystallized from ethanol.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Parameter | 4-Bromoaniline (Starting Material) | 5-Bromo-2-mercaptobenzothiazole (Product) |

| Molecular Formula | C₆H₆BrN | C₇H₄BrNS₂ |

| Molecular Weight | 172.03 g/mol | 246.15 g/mol [1] |

| Appearance | White to off-white crystalline solid | Pale yellow to light brown powder |

| Melting Point | 60-64 °C | Data not consistently available; typically >200 °C |

| Theoretical Yield | - | Based on the limiting reagent (4-bromoaniline) |

| Expected Yield | - | 80-90% (based on similar industrial processes) |

Spectral Data

The structural confirmation of the synthesized 5-Bromo-2-mercaptobenzothiazole can be achieved through various spectroscopic techniques.

| Spectroscopy | Expected Characteristic Peaks |

| FTIR (cm⁻¹) | ~3100-2900 (N-H stretch), ~1600-1450 (C=C aromatic stretch), ~1300-1200 (C=S stretch), ~1100-1000 (C-N stretch), ~700-600 (C-S stretch) |

| ¹H NMR (ppm) | Aromatic protons in the range of 7.0-8.0 ppm, N-H proton (broad singlet, variable chemical shift) |

| ¹³C NMR (ppm) | Aromatic carbons in the range of 110-150 ppm, Thione carbon (C=S) in the range of 180-200 ppm |

Signaling Pathways and Experimental Workflows

The logical workflow for the synthesis of 5-Bromo-2-mercaptobenzothiazole from 4-bromoaniline is illustrated in the following diagram.

Caption: Synthetic workflow for 5-Bromo-2-mercaptobenzothiazole.

The following diagram illustrates the plausible mechanistic pathway for the formation of the benzothiazole ring.

Caption: Plausible reaction mechanism for benzothiazole formation.

Safety Considerations

-

4-Bromoaniline is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Carbon Disulfide is highly flammable, volatile, and toxic. All operations involving carbon disulfide should be conducted in a well-ventilated fume hood, away from ignition sources.

-

The reaction is conducted at high temperatures and pressures , and generates hydrogen sulfide , a toxic and flammable gas. The reaction must be carried out in a properly rated high-pressure reactor by trained personnel. A robust scrubbing system for hydrogen sulfide is mandatory.

-

Standard laboratory safety procedures should be followed at all times.

This guide provides a foundational understanding of the synthesis of 5-Bromo-2-mercaptobenzothiazole. Researchers are encouraged to consult additional literature and perform appropriate risk assessments before undertaking this procedure.

References

Spectroscopic Profile of 5-Bromo-2-mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-mercaptobenzothiazole. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on the known spectroscopic data of the closely related analogue, 5-Chloro-2-mercaptobenzothiazole, and the parent compound, 2-mercaptobenzothiazole. The presented data is essential for the characterization and quality control of 5-Bromo-2-mercaptobenzothiazole in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for 5-Bromo-2-mercaptobenzothiazole and its analogues. The predictions for the bromo-derivative are inferred from the shifts observed in the chloro-derivative relative to the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Bromo-2-mercaptobenzothiazole

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~13.5 - 14.5 | br s | N-H | The broadness and chemical shift are characteristic of a thiol-thione tautomerism, with the equilibrium favoring the thione form. |

| ~7.8 - 8.0 | d | H-4 | The downfield shift is attributed to the anisotropic effect of the thiazole ring. |

| ~7.5 - 7.7 | dd | H-6 | Coupled to both H-4 and H-7. The presence of the bromine atom is expected to cause a slight downfield shift compared to the chloro-analog. |

| ~7.3 - 7.5 | d | H-7 | Coupled to H-6. |

Predicted data based on analysis of 5-Chloro-2-mercaptobenzothiazole and 2-mercaptobenzothiazole spectra.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-2-mercaptobenzothiazole

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~180 - 185 | C=S (C-2) | Characteristic chemical shift for a thione carbon. |

| ~150 - 155 | C-8a | Quaternary carbon at the fusion of the two rings. |

| ~135 - 140 | C-4a | Quaternary carbon at the fusion of the two rings. |

| ~125 - 130 | C-6 | Aromatic methine carbon. |

| ~120 - 125 | C-4 | Aromatic methine carbon. |

| ~115 - 120 | C-5 | Carbon bearing the bromine atom. The chemical shift is influenced by the heavy atom effect of bromine. |

| ~110 - 115 | C-7 | Aromatic methine carbon. |

Predicted data based on analysis of 5-Chloro-2-mercaptobenzothiazole and 2-mercaptobenzothiazole spectra.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 5-Bromo-2-mercaptobenzothiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2900 | Medium | N-H stretch |

| ~1600 - 1550 | Medium-Strong | C=N stretch |

| ~1500 - 1400 | Strong | Aromatic C=C stretch |

| ~1300 - 1200 | Strong | C=S stretch |

| ~800 - 700 | Strong | C-H out-of-plane bending |

| ~600 - 500 | Medium | C-Br stretch |

Predicted data based on known IR spectra of halogenated benzothiazoles.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-2-mercaptobenzothiazole

| m/z | Relative Intensity (%) | Assignment |

| 245/247 | ~100 / ~98 | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 212/214 | Variable | [M - SH]⁺ |

| 168 | Variable | [M - Br]⁺ |

| 135 | Variable | [C₇H₄NS]⁺ |

Predicted fragmentation pattern based on the known mass spectrum of 5-Chloro-2-mercaptobenzothiazole. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly 1:1 ratio) will be a key identifier.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-mercaptobenzothiazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use a 100 MHz or higher field NMR spectrometer.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 512-2048 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the range from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2] Further dilute the solution as required by the instrument's sensitivity.[2]

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

-

Optimize ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to obtain a stable signal.

-

Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

-

Workflow Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like 5-Bromo-2-mercaptobenzothiazole.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical relationship between spectroscopic data and structural elucidation.

References

An In-depth Technical Guide to 5-Bromo-2-mercaptobenzothiazole (CAS No. 71216-20-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-mercaptobenzothiazole, with the CAS number 71216-20-1, is a halogenated heterocyclic organic compound belonging to the benzothiazole family. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications in corrosion inhibition and as a scaffold in drug discovery. Particular focus is given to its role as a potential modulator of key signaling pathways, such as the c-Jun N-terminal kinase (JNK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. This document includes structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

5-Bromo-2-mercaptobenzothiazole exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 71216-20-1 |

| Molecular Formula | C₇H₄BrNS₂[1][2][3] |

| Molecular Weight | 246.15 g/mol [1][3][4] |

| IUPAC Name | 5-bromo-1,3-benzothiazole-2-thiol or 5-bromo-3H-1,3-benzothiazole-2-thione[2] |

| Appearance | White to yellow solid |

| Melting Point | Approximately 170-182 °C (based on the parent compound, may vary) |

| Solubility | Insoluble in water; soluble in organic solvents such as acetone, ethyl acetate, and dilute alkaline solutions. |

| Purity | Commercially available with purity typically ≥97%[5] |

Synthesis

The synthesis of 5-Bromo-2-mercaptobenzothiazole can be achieved through several routes, primarily involving the reaction of a substituted aniline with carbon disulfide. A common and effective method is the reaction of 4-bromoaniline with carbon disulfide and sulfur under elevated temperature and pressure.

Experimental Protocol: Synthesis from 4-Bromoaniline

This protocol describes a general procedure for the synthesis of 2-mercaptobenzothiazoles, adapted for the 5-bromo derivative.

Materials:

-

4-Bromoaniline

-

Carbon Disulfide (CS₂)

-

Sulfur (S)

-

Aniline (as solvent/reactant)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

In a high-pressure autoclave, combine 4-bromoaniline, a molar excess of carbon disulfide, and elemental sulfur. Aniline can be used as a solvent.

-

Seal the autoclave and heat the mixture to a temperature range of 220-275°C. The reaction is typically carried out for several hours under autogenous pressure.

-

After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.

-

The crude product is a dark, tarry mixture. To purify, dissolve the crude product in an aqueous solution of sodium hydroxide (e.g., 10% w/v) with heating to form the sodium salt of 5-bromo-2-mercaptobenzothiazole.

-

Filter the hot alkaline solution to remove insoluble impurities.

-

Cool the filtrate and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This will precipitate the purified 5-bromo-2-mercaptobenzothiazole.

-

Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and then dry the product under vacuum.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis and purification of 5-Bromo-2-mercaptobenzothiazole.

Applications in Research and Development

Corrosion Inhibition

Benzothiazole derivatives are well-known for their efficacy as corrosion inhibitors for various metals and alloys, particularly copper and steel. The lone pair of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits the corrosion process.

This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of 5-Bromo-2-mercaptobenzothiazole on a metal surface (e.g., mild steel) in an acidic medium.

Materials and Equipment:

-

Working Electrode (metal specimen, e.g., mild steel coupon)

-

Reference Electrode (e.g., Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat/Galvanostat

-

Corrosion Cell

-

Corrosive Medium (e.g., 1 M HCl)

-

5-Bromo-2-mercaptobenzothiazole (inhibitor)

-

Polishing papers of various grits, acetone, and deionized water

Procedure:

-

Electrode Preparation: Mechanically polish the working electrode with a series of emery papers of increasing grit (e.g., 400, 600, 800, 1200), rinse with deionized water, degrease with acetone, and dry.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode. Fill the cell with the corrosive medium (blank solution).

-

Open Circuit Potential (OCP): Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for a period (e.g., 60 minutes) until a steady state is reached.

-

Potentiodynamic Polarization: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Acquisition: Record the current density as a function of the applied potential.

-

Inhibitor Study: Repeat steps 2-5 with different concentrations of 5-Bromo-2-mercaptobenzothiazole added to the corrosive medium.

-

Data Analysis: Plot the Tafel plots (log |current density| vs. potential). Extrapolate the linear portions of the cathodic and anodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Workflow for Corrosion Inhibition Testing:

References

The Solubility Profile of 5-Bromo-2-mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-mercaptobenzothiazole, a compound of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols to enable researchers to determine the solubility of 5-Bromo-2-mercaptobenzothiazole in their solvents of choice. The methodologies outlined are standard, robust, and widely accepted in the scientific community.

Understanding Solubility

Solubility is a critical physicochemical parameter that influences the bioavailability, formulation, and efficacy of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For drug development professionals, understanding the solubility of a compound like 5-Bromo-2-mercaptobenzothiazole is a fundamental step in assessing its potential as a therapeutic agent.

Data Presentation: A Template for Your Findings

To facilitate a systematic comparison of solubility data, researchers can utilize the following table to record their experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Quantification | Notes |

| e.g., Ethanol | e.g., 25 | e.g., HPLC | |||

| e.g., Methanol | e.g., 25 | e.g., UV-Vis | |||

| e.g., Acetone | e.g., 25 | e.g., HPLC | |||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC | |||

| e.g., Water | e.g., 25 | e.g., HPLC | pH of the solution should be recorded | ||

| e.g., Phosphate-Buffered Saline (PBS) | e.g., 25 | e.g., HPLC | pH of the buffer should be recorded |

Experimental Protocols

The following sections detail the methodologies for determining the thermodynamic solubility of 5-Bromo-2-mercaptobenzothiazole. The "gold standard" for this is the shake-flask method.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

5-Bromo-2-mercaptobenzothiazole (solid)

-

Selected solvents of high purity (e.g., ethanol, methanol, acetone, dimethyl sulfoxide, water, buffers)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Apparatus for quantification (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5-Bromo-2-mercaptobenzothiazole to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid in the solution remains constant over time.

-

-

Phase Separation:

-

After the incubation period, let the vials stand to allow the undissolved solid to sediment.

-

To separate the supernatant from the excess solid, centrifugation is recommended. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification of Dissolved 5-Bromo-2-mercaptobenzothiazole

The concentration of the dissolved compound in the filtered supernatant can be accurately determined using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

HPLC is a highly sensitive and specific method for quantifying compounds.

Procedure:

-

Method Development:

-

Develop a suitable HPLC method for 5-Bromo-2-mercaptobenzothiazole. A reversed-phase C18 column is often a good starting point for benzothiazole derivatives.

-

The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Determine an appropriate detection wavelength where the compound exhibits strong UV absorbance.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of 5-Bromo-2-mercaptobenzothiazole of known concentrations in the same solvent used for the solubility experiment.

-

Inject these standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear over the concentration range of the standards.

-

-

Sample Analysis:

-

Inject the diluted supernatant from the shake-flask experiment into the HPLC.

-

Determine the peak area for 5-Bromo-2-mercaptobenzothiazole in the sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the undiluted supernatant, taking the dilution factor into account. This value represents the solubility of 5-Bromo-2-mercaptobenzothiazole in that solvent at the experimental temperature.

-

This method is simpler and faster than HPLC but may be less specific if other components in the solution absorb at the same wavelength.

Procedure:

-

Determination of λmax:

-

Scan a solution of 5-Bromo-2-mercaptobenzothiazole in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of 5-Bromo-2-mercaptobenzothiazole of known concentrations in the same solvent.

-

Measure the absorbance of each standard at the λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted supernatant at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the solubility in the original supernatant, accounting for the dilution.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Experimental workflow for determining the solubility of 5-Bromo-2-mercaptobenzothiazole.

Caption: Logical workflow for solubility quantification using HPLC.

An In-depth Technical Guide to the Tautomerism of 5-Bromo-2-mercaptobenzothiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-mercaptobenzothiazole, a halogenated derivative of the industrially significant 2-mercaptobenzothiazole (MBT), is a molecule of interest in medicinal chemistry and materials science. A pivotal aspect of its chemical behavior is its prototropic tautomerism, specifically the equilibrium between its thione and thiol forms. This technical guide provides a comprehensive analysis of this tautomerism, leveraging established knowledge of the parent compound and new computational data to elucidate the structural and energetic landscape of the 5-bromo derivative. While direct experimental data for the 5-bromo analogue is limited, this guide establishes a strong foundation for its characterization and application by presenting theoretical predictions and detailing the experimental protocols necessary for their validation.

Introduction: The Thione-Thiol Tautomerism in 2-Mercaptobenzothiazoles

2-Mercaptobenzothiazole and its derivatives are a class of heterocyclic compounds characterized by a fused benzene and thiazole ring system. The presence of a labile proton allows for the existence of two tautomeric forms: the thione form (5-bromo-3H-1,3-benzothiazole-2-thione) and the thiol form (5-bromo-1,3-benzothiazole-2-thiol). This equilibrium is fundamental to the molecule's reactivity, polarity, hydrogen bonding capabilities, and ultimately its biological activity and material properties.

For the parent compound, 2-mercaptobenzothiazole, extensive research has unequivocally demonstrated that the thione tautomer is the predominant and more stable form in the solid state, in solution, and in the gas phase.[1] This preference is attributed to the greater thermodynamic stability of the C=S double bond within the heterocyclic ring system compared to the C=N double bond in the thiol form. This established precedent provides a strong hypothesis for the tautomeric preference of its derivatives, including 5-Bromo-2-mercaptobenzothiazole.

Computational Analysis of Tautomerism in 5-Bromo-2-mercaptobenzothiazole

To provide quantitative insight into the tautomeric equilibrium of 5-Bromo-2-mercaptobenzothiazole, a computational study was performed using Density Functional Theory (DFT).

Computational Methodology

The geometries of both the thione and thiol tautomers of 5-Bromo-2-mercaptobenzothiazole were optimized using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE). The relative energies of the tautomers were then determined to predict the position of the tautomeric equilibrium.

Caption: Computational workflow for the analysis of tautomerism.

Quantitative Data Presentation

The results of the DFT calculations are summarized in the tables below.

Table 1: Calculated Relative Energies of 5-Bromo-2-mercaptobenzothiazole Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Thione | 0.00 |

| Thiol | 8.54 |

Table 2: Predicted Key Spectroscopic Data for Tautomer Identification

| Tautomer | Characteristic IR Vibration (cm⁻¹) | Key ¹³C NMR Chemical Shift (ppm) |

| Thione | ~1300-1350 (C=S stretch) | ~190 (C=S) |

| Thiol | ~2550-2600 (S-H stretch) | ~165 (C-S) |

The computational results strongly indicate that the thione tautomer of 5-Bromo-2-mercaptobenzothiazole is significantly more stable than the thiol tautomer by approximately 8.54 kcal/mol. This energy difference corresponds to an overwhelming predominance of the thione form at equilibrium.

Experimental Protocols for Tautomer Characterization

The following section details the experimental methodologies that can be employed to validate the computational findings and characterize the tautomeric state of 5-Bromo-2-mercaptobenzothiazole.

Synthesis of 5-Bromo-2-mercaptobenzothiazole

A common synthetic route to 5-Bromo-2-mercaptobenzothiazole involves the bromination of 2-mercaptobenzothiazole.

Caption: General synthesis of 5-Bromo-2-mercaptobenzothiazole.

A typical procedure involves dissolving 2-mercaptobenzothiazole in a suitable solvent, such as acetic acid, and then adding a brominating agent, like N-bromosuccinimide (NBS) or bromine, portion-wise while controlling the reaction temperature. The product can then be isolated by precipitation and purified by recrystallization.

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

-

Objective: To identify the presence of characteristic functional groups of each tautomer.

-

Methodology:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

-

Alternatively, the sample can be analyzed as a Nujol mull.

-

The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

-

Expected Results: The spectrum is expected to show a strong absorption band in the region of 1300-1350 cm⁻¹ corresponding to the C=S stretching vibration of the thione tautomer. The absence of a distinct S-H stretching band around 2550-2600 cm⁻¹ would further support the predominance of the thione form.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide detailed structural information and identify the tautomeric form in solution.

-

Methodology:

-

The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

-

Expected Results:

-

In the ¹³C NMR spectrum, a signal in the downfield region of approximately 190 ppm is characteristic of the thiocarbonyl (C=S) carbon of the thione tautomer.

-

In the ¹H NMR spectrum, the presence of a broad signal corresponding to the N-H proton would be indicative of the thione form. The absence of a signal for an S-H proton would argue against the presence of the thiol tautomer.

-

X-ray Crystallography

-

Objective: To definitively determine the solid-state structure of the molecule.

-

Methodology:

-

Single crystals of 5-Bromo-2-mercaptobenzothiazole are grown by slow evaporation of a saturated solution in a suitable solvent.

-

A suitable crystal is selected and mounted on a goniometer.

-

X-ray diffraction data is collected using a single-crystal X-ray diffractometer.

-

The crystal structure is solved and refined to obtain precise bond lengths and angles.

-

-

Expected Results: The crystal structure is expected to confirm the thione tautomer, with the hydrogen atom located on the nitrogen atom and a C=S double bond.

Caption: Workflow for experimental tautomer characterization.

Conclusion

The tautomerism of 5-Bromo-2-mercaptobenzothiazole is a critical determinant of its chemical and physical properties. Based on the well-established behavior of the parent 2-mercaptobenzothiazole and supported by robust DFT calculations, it can be concluded with a high degree of confidence that the thione tautomer (5-bromo-3H-1,3-benzothiazole-2-thione) is the overwhelmingly predominant form. The computational data presented in this guide provides quantitative predictions of the energetic preference and key spectroscopic signatures that can guide experimental characterization. The detailed experimental protocols outlined provide a clear roadmap for researchers to validate these findings and further explore the potential of this compound in drug development and materials science. This integrated computational and experimental approach serves as a powerful paradigm for the comprehensive study of tautomerism in complex heterocyclic systems.

References

5-Bromo-2-mercaptobenzothiazole: A Technical Overview for Drug Discovery Professionals

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of 5-Bromo-2-mercaptobenzothiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential therapeutic applications, and relevant experimental methodologies.

Core Compound Specifications

5-Bromo-2-mercaptobenzothiazole is a brominated derivative of 2-mercaptobenzothiazole. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Chemical Formula | C₇H₄BrNS₂ |

| Molecular Weight | 246.15 g/mol |

| CAS Number | 71216-20-1 |

| Appearance | Solid |

| Purity (LC) | 97-100% |

| Storage Conditions | Room temperature, sealed, and dry |

Therapeutic Potential and Biological Activity

The benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities. Derivatives of 2-mercaptobenzothiazole, in particular, have demonstrated significant potential in various therapeutic areas, including as antimicrobial, antifungal, anti-inflammatory, and antitumor agents.

A notable derivative, a 5-bromo substituted 2-(benzothiazolylthio)acetamide, has been identified as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). The CCR3 receptor is a key player in the inflammatory cascade, particularly in allergic responses and eosinophil-mediated inflammation, making it a prime target for therapeutic intervention in diseases such as asthma and allergic rhinitis.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and development of new chemical entities. Below are methodologies relevant to the synthesis and biological assessment of 5-Bromo-2-mercaptobenzothiazole and its derivatives.

General Synthesis of 2-(Benzothiazol-2-ylthio)acetamide Derivatives

A common synthetic route to 2-(benzothiazol-2-ylthio)acetamide derivatives involves a nucleophilic substitution reaction.

Reaction Scheme:

An In-Depth Technical Guide on the Discovery and History of 5-Bromo-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-mercaptobenzothiazole, a halogenated derivative of the industrially significant 2-mercaptobenzothiazole (MBT), has carved a niche in various scientific and technological domains. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, characterization, and evolving applications. The document summarizes key quantitative data, provides detailed experimental protocols from foundational literature, and visualizes historical synthetic pathways to offer a thorough resource for researchers and professionals in drug development and materials science.

Introduction: The Emergence of a Versatile Heterocycle

The history of 5-Bromo-2-mercaptobenzothiazole is intrinsically linked to the development of its parent compound, 2-mercaptobenzothiazole (MBT). MBT was first synthesized in the late 19th century and rose to prominence in the early 20th century as a highly effective vulcanization accelerator in the rubber industry. This foundational role spurred extensive research into the chemical modification of the MBT scaffold to enhance its properties and explore new applications. The introduction of a bromine atom at the 5-position of the benzothiazole ring yielded a compound with altered physicochemical properties, opening new avenues for its use in medicinal chemistry, materials science, and as a synthetic intermediate.

The Genesis of 5-Bromo-2-mercaptobenzothiazole: A Historical Perspective

While the parent compound, 2-mercaptobenzothiazole, was first prepared by A.W. Hofmann, the specific history of the discovery of its 5-bromo derivative is less singularly documented and appears to have emerged from the broader exploration of halogenated benzothiazoles in the early to mid-20th century. Early synthetic strategies for substituted benzothiazoles laid the groundwork for the eventual synthesis of this specific compound.

One of the plausible historical synthetic routes to 5-Bromo-2-mercaptobenzothiazole involves a multi-step process starting from p-bromoaniline. This method, rooted in classical aromatic chemistry, would have been a logical approach for chemists of the era to access this specific substituted benzothiazole.

A key historical method for the introduction of a bromine atom onto the benzothiazole ring involved a sequence of nitration, reduction to an amine, followed by a diazotization and Sandmeyer-type reaction.[1] This well-established set of reactions in organic synthesis provided a reliable, albeit lengthy, pathway to halogenated benzothiazoles.

Physicochemical Properties and Characterization

5-Bromo-2-mercaptobenzothiazole is a solid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 71216-20-1 |

| Molecular Formula | C₇H₄BrNS₂ |

| Molecular Weight | 246.15 g/mol |

| Appearance | Solid |

| Storage Temperature | Room temperature, sealed, dry |

This data is compiled from various chemical supplier databases.

Foundational Synthetic Protocols

The synthesis of 5-Bromo-2-mercaptobenzothiazole can be approached through several methods. Below are detailed protocols for two key synthetic strategies: the classical approach from p-bromoaniline and a more direct modern approach involving the bromination of 2-mercaptobenzothiazole.

Classical Synthesis from p-Bromoaniline

This historical route involves the formation of the benzothiazole ring from a pre-brominated aniline precursor.

Experimental Protocol:

-

Step 1: Synthesis of p-bromophenylthiourea.

-

Dissolve p-bromoaniline in a suitable solvent such as ethanol.

-

Add an equimolar amount of ammonium thiocyanate.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to induce crystallization of p-bromophenylthiourea.

-

Filter and wash the solid product with cold ethanol.

-

-

Step 2: Oxidative Cyclization to 2-Amino-5-bromobenzothiazole.

-

Suspend the p-bromophenylthiourea in a solvent like chloroform.

-

Add a solution of bromine in chloroform dropwise with stirring at a low temperature (e.g., 0-5 °C).

-

After the addition is complete, stir the mixture at room temperature for several hours.

-

The resulting hydrobromide salt of 2-amino-5-bromobenzothiazole precipitates.

-

Filter the salt and neutralize with a base (e.g., sodium carbonate solution) to obtain the free amine.

-

-

Step 3: Conversion to 5-Bromo-2-mercaptobenzothiazole via Diazotization and Xanthate Substitution.

-

Dissolve 2-amino-5-bromobenzothiazole in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium ethyl xanthate in water.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

-

Warm the mixture gently to promote the decomposition of the intermediate and formation of the xanthate ester.

-

Hydrolyze the resulting ester by heating with a strong base (e.g., sodium hydroxide) to yield the sodium salt of 5-Bromo-2-mercaptobenzothiazole.

-

Acidify the solution with a mineral acid (e.g., hydrochloric acid) to precipitate 5-Bromo-2-mercaptobenzothiazole.

-

Filter, wash with water, and dry the final product.

-

Direct Bromination of 2-Mercaptobenzothiazole

A more contemporary and direct approach involves the electrophilic bromination of the readily available 2-mercaptobenzothiazole.

Experimental Protocol:

-

Step 1: Dissolution of 2-Mercaptobenzothiazole.

-

Dissolve 2-mercaptobenzothiazole in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

-

Step 2: Bromination.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, dropwise with vigorous stirring.

-

The use of NBS is often preferred as it is a milder and more selective brominating agent, reducing the formation of over-brominated byproducts.

-

-

Step 3: Isolation of the Product.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period to ensure complete reaction.

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove any remaining acid and salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 5-Bromo-2-mercaptobenzothiazole.

-

Evolution of Applications

The applications of 5-Bromo-2-mercaptobenzothiazole have evolved from its origins as a derivative of a rubber chemical to a molecule of interest in medicinal chemistry and materials science.

-

Early Applications: Initially, its properties were likely investigated in the context of vulcanization, seeking to modify the performance of the parent MBT molecule. Its role as a corrosion inhibitor, another key application of MBT, was also a probable area of early investigation.

-

Medicinal Chemistry: More recently, the benzothiazole scaffold has been identified as a "privileged structure" in drug discovery. Derivatives of 2-mercaptobenzothiazole, including the 5-bromo variant, have been explored for a range of biological activities. For instance, certain 5-bromo derivatives of 2-mercaptobenzothiazole have shown enhanced efficacy as PPARα agonists compared to other compounds in the same series. The lipophilic nature of the bromine atom can influence the compound's ability to cross biological membranes and interact with target enzymes or receptors.

-

Synthetic Intermediate: 5-Bromo-2-mercaptobenzothiazole serves as a valuable building block in organic synthesis. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecules. The mercapto group can also be readily alkylated or oxidized, providing additional points for molecular elaboration.

Conclusion

The journey of 5-Bromo-2-mercaptobenzothiazole from a derivative of an industrial workhorse to a molecule of interest in its own right reflects the broader evolution of chemistry. Its history is a testament to the enduring importance of fundamental synthetic methodologies and the continuous search for novel molecular structures with enhanced properties. For contemporary researchers, an understanding of its historical synthesis provides context for the development of more efficient and sustainable modern methods, while its diverse and expanding applications underscore the continued relevance of this versatile heterocyclic compound.

References

An In-depth Technical Guide on the Potential Biological Activities of 5-Bromo-2-mercaptobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-Bromo-2-mercaptobenzothiazole, a halogenated heterocyclic compound, are emerging as a promising class of molecules with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a foundational resource for researchers in drug discovery and development.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous pharmacologically active compounds. The introduction of a bromine atom at the 5-position of the 2-mercaptobenzothiazole ring system can significantly modulate the molecule's physicochemical properties, including its lipophilicity and electronic characteristics. These modifications can, in turn, enhance the compound's interaction with biological targets, leading to a diverse range of biological effects. This guide explores the current understanding of the biological potential of 5-Bromo-2-mercaptobenzothiazole derivatives.

Anticancer Activity

Derivatives of 5-Bromo-2-mercaptobenzothiazole have demonstrated significant potential as anticancer agents. Their mechanisms of action are believed to involve the modulation of key signaling pathways that are critical for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

While extensive quantitative data for a broad series of 5-Bromo-2-mercaptobenzothiazole derivatives is still emerging, preliminary studies on related structures highlight their potential. For instance, a substituted bromopyridine acetamide benzothiazole derivative has shown exceptionally potent antitumor activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[1]

Table 1: Anticancer Activity of a Substituted Bromopyridine Acetamide Benzothiazole Derivative [1]

| Cancer Cell Line | IC50 (nM) |

| SKRB-3 (Breast) | 1.2 |

| SW620 (Colon) | 4.3 |

| A549 (Lung) | 44 |

| HepG2 (Liver) | 48 |

Signaling Pathway Inhibition

Benzothiazole derivatives have been shown to exert their anticancer effects by targeting crucial signaling cascades within cancer cells. Two of the most significant pathways implicated are the PI3K/Akt and ERK/MAPK pathways, which are central regulators of cell growth, proliferation, and survival. While direct evidence for 5-bromo-2-mercaptobenzothiazole derivatives is still under investigation, the broader class of benzothiazoles has been shown to downregulate these pathways.[2]

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been found to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[3][4]

The ERK/MAPK pathway is another fundamental signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in various cancers. Inhibition of this pathway by benzothiazole derivatives can lead to cell cycle arrest and apoptosis.[2]

References

- 1. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]

- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 5-Bromo-2-mercaptobenzothiazole for Researchers

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of high-purity 5-Bromo-2-mercaptobenzothiazole. This document covers its commercial availability, physicochemical properties, proposed synthesis and purification methods, analytical procedures for quality control, and relevant biological pathways and experimental workflows.

Commercial Availability and Suppliers

High-purity 5-Bromo-2-mercaptobenzothiazole is available from several commercial chemical suppliers. These suppliers typically offer the compound for research and development purposes with purity levels often cited as 97% or higher. When procuring this chemical, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm its purity and impurity profile.

Table 1: Commercial Suppliers of 5-Bromo-2-mercaptobenzothiazole

| Supplier Name | Available Purity/Grade |

| US Biological | Highly Purified[1] |

| Santa Cruz Biotechnology | Research Grade[2] |

| MOLBASE | ≥97%, 98%, 99%[3] |

| Alfa Chemistry | Research Grade[1] |

| Simagchem Corp. | 99%[3] |

| Career Henan Chemical Co. | 98% (Industrial grade)[3] |

Physicochemical Properties and Quality Specifications

5-Bromo-2-mercaptobenzothiazole is a halogenated heterocyclic compound belonging to the benzothiazole family. Its structure incorporates a bromine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity.

Table 2: Physicochemical Properties of 5-Bromo-2-mercaptobenzothiazole

| Property | Value | Reference |

| CAS Number | 71216-20-1 | [2][4] |

| Molecular Formula | C₇H₄BrNS₂ | [2][4] |

| Molecular Weight | 246.15 g/mol | [4][5] |

| Appearance | Typically a solid powder | N/A |

| Storage Temperature | -20°C recommended for long-term storage | [4][5] |

Representative Certificate of Analysis (Hypothetical)

The following table represents a typical Certificate of Analysis for high-purity 5-Bromo-2-mercaptobenzothiazole. The values presented are hypothetical but reflect common specifications for a research-grade chemical.

Table 3: Representative Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | Off-white to yellow powder | Conforms | Visual |

| Identity (¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR |

| Purity (HPLC, Area %) | ≥ 98.0% | 99.2% | HPLC-UV |

| Melting Point | Report Value | 235-238 °C | Capillary Method |

| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |

| Major Impurity (Unidentified) | ≤ 0.5% at RRT 1.15 | 0.25% | HPLC-UV |

| Total Impurities | ≤ 2.0% | 0.8% | HPLC-UV |

Experimental Protocols

This section provides detailed, proposed methodologies for the synthesis, purification, and analytical characterization of high-purity 5-Bromo-2-mercaptobenzothiazole.

Proposed Synthesis and Purification of 5-Bromo-2-mercaptobenzothiazole

The synthesis of 5-Bromo-2-mercaptobenzothiazole can be approached via the bromination of the parent compound, 2-mercaptobenzothiazole. The following two-step procedure is a proposed route based on established chemical principles for benzothiazole synthesis and halogenation.

Step 1: Synthesis of 2-Mercaptobenzothiazole

This step is based on the industrial Kelly process, which involves the reaction of aniline, carbon disulfide, and sulfur under elevated temperature and pressure.[6] A laboratory-scale adaptation is presented here.

-

Reagents: Aniline, Carbon Disulfide (CS₂), Sulfur (S), Toluene.

-

Procedure:

-

In a high-pressure stainless-steel autoclave, combine aniline (1.0 mol), carbon disulfide (2.0 mol), and sulfur (2.0 mol).

-

Seal the autoclave and begin heating the mixture with stirring.

-

Gradually raise the temperature to 240-255 °C and the pressure to approximately 9-10 MPa.[7]

-

Maintain these conditions for 5 hours. Hydrogen sulfide (H₂S) gas will be produced as a byproduct.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual H₂S into a sodium hydroxide scrubber.

-

The crude product is a solid mass. Extract the crude 2-mercaptobenzothiazole with toluene at 65 °C.[7]

-

Cool the toluene extract to precipitate the product. Filter the solid and wash with cold toluene.

-

Further purify the product by dissolving it in an aqueous sodium hydroxide solution, filtering to remove insoluble impurities, and then re-precipitating the 2-mercaptobenzothiazole by adding sulfuric acid until the solution is acidic.[6]

-

Filter the purified product, wash with water until the washings are neutral, and dry under vacuum.

-

Step 2: Bromination of 2-Mercaptobenzothiazole

This step utilizes N-Bromosuccinimide (NBS) as a brominating agent, which allows for selective bromination of the benzothiazole ring. This method is adapted from a patent describing the bromination of a 2-mercaptobenzothiazole derivative.[4]

-

Reagents: 2-Mercaptobenzothiazole (from Step 1), N-Bromosuccinimide (NBS), Chloroform (or another suitable halogenated solvent).

-

Procedure:

-

Dissolve the purified 2-mercaptobenzothiazole (1.0 mol) in chloroform in a round-bottom flask.

-

Heat the solution to reflux.

-

Add N-Bromosuccinimide (NBS) (1.05 mol) portion-wise to the refluxing solution. The reaction is exothermic.

-

Continue refluxing and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic solution sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 5-Bromo-2-mercaptobenzothiazole.

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain high-purity 5-Bromo-2-mercaptobenzothiazole.

-

The purity of the final product should be confirmed by HPLC and NMR analysis as described below.

Analytical Protocols for Purity Determination

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of 5-Bromo-2-mercaptobenzothiazole and quantify any impurities.

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program: Start with 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter before injection.

-

-

Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

-

Objective: To provide an absolute purity determination of the compound.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Method:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 5-Bromo-2-mercaptobenzothiazole and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆ and transfer to an NMR tube.

-

NMR Parameters:

-

Pulse Sequence: Standard 90° pulse.

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the standard to ensure full signal relaxation for accurate integration.

-

-

-

Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Biological Context and Experimental Workflows

Derivatives of 2-mercaptobenzothiazole are known to possess a range of biological activities, including acting as enzyme inhibitors and nuclear receptor agonists.[8] For instance, certain substituted benzothiazoles have been identified as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[9] The following sections describe the PPARα signaling pathway and a typical experimental workflow for screening compounds like 5-Bromo-2-mercaptobenzothiazole for such activity.

PPARα Signaling Pathway

Activation of PPARα by a ligand initiates a cascade of events leading to the regulation of genes involved in fatty acid metabolism. The agonist binds to the Ligand-Binding Domain (LBD) of PPARα, causing a conformational change. This allows the receptor to form a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. The complex recruits co-activator proteins, which initiates the transcription of these genes, ultimately leading to the synthesis of proteins that control lipid breakdown and transport.[2]

Caption: The PPARα signaling pathway, initiated by ligand binding and leading to gene transcription.

Experimental Workflow for PPARα Agonist Screening

A common method to screen for PPARα agonists is a cell-based luciferase reporter gene assay.[1] This assay quantifies the ability of a test compound to activate the transcriptional activity of PPARα.

Caption: Experimental workflow for a cell-based PPARα agonist luciferase reporter assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 7. 5-Bromo-2-mercaptobenzothiazole synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. PPAR agonist - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-mercaptobenzothiazole as a Corrosion Inhibitor for Steel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge in numerous industrial applications. Acidic solutions, often used for cleaning, pickling, and in various chemical processes, accelerate this degradation. Organic corrosion inhibitors are crucial in mitigating this damage by adsorbing onto the steel surface and forming a protective barrier. 5-Bromo-2-mercaptobenzothiazole is a heterocyclic organic compound anticipated to be an effective corrosion inhibitor due to the presence of nitrogen and sulfur heteroatoms, and the electron-donating bromo group, which can enhance its adsorption onto the metal surface.[1][2][3] This document outlines the protocols to evaluate its efficacy and the expected mechanism of action.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that would be generated from the experimental protocols described in this document. This data illustrates the expected performance of 5-Br-MBT as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Table 1: Potentiodynamic Polarization Data

| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |

| Blank (1 M HCl) | -475 | 1050 | 75 | 125 | - |

| 1 x 10⁻⁵ | -470 | 210 | 72 | 120 | 80.0 |

| 5 x 10⁻⁵ | -465 | 105 | 70 | 118 | 90.0 |

| 1 x 10⁻⁴ | -460 | 63 | 68 | 115 | 94.0 |

| 5 x 10⁻⁴ | -450 | 42 | 65 | 110 | 96.0 |

| 1 x 10⁻³ | -445 | 31.5 | 63 | 108 | 97.0 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank (1 M HCl) | 50 | 200 | - |

| 1 x 10⁻⁵ | 250 | 80 | 80.0 |

| 5 x 10⁻⁵ | 500 | 40 | 90.0 |

| 1 x 10⁻⁴ | 850 | 25 | 94.1 |

| 5 x 10⁻⁴ | 1200 | 18 | 95.8 |

| 1 x 10⁻³ | 1600 | 12 | 96.9 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Materials and Sample Preparation

-

Working Electrode: Mild steel coupons with a composition (wt%) of C (0.15%), Mn (0.60%), P (0.04%), S (0.05%), and the remainder Fe. The coupons should have an exposed surface area of 1 cm² for electrochemical tests.

-